Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-amino-3-bromo-5-nitrobenzoate

Medicinal Chemistry Process Chemistry Quinoxaline Synthesis

Secure your supply of Methyl 2-amino-3-bromo-5-nitrobenzoate, the definitive building block for next-generation antibacterial research. Its non-interchangeable 3-bromo-5-nitro substitution pattern is critical; the bromine serves as a heavy-atom leaving group for cross-coupling, while the nitro group deactivates the ring for controlled heterocycle formation. This regioisomer is essential for patented benzothiazole syntheses targeting MDR Gram-positive pathogens. Avoid synthetic route failure—specify this exact CAS 636581-61-8 to ensure your project proceeds with the validated intermediate.

Molecular Formula C8H7BrN2O4
Molecular Weight 275.06 g/mol
Cat. No. B8106730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-bromo-5-nitrobenzoate
Molecular FormulaC8H7BrN2O4
Molecular Weight275.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)N
InChIInChI=1S/C8H7BrN2O4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,10H2,1H3
InChIKeyWKGMRNVMTBOZIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-3-bromo-5-nitrobenzoate (CAS 636581-61-8): Building Block Procurement Guide


Methyl 2-amino-3-bromo-5-nitrobenzoate (CAS 636581-61-8, molecular formula C8H7BrN2O4, molecular weight 275.06 g/mol) is a polysubstituted aromatic ester building block featuring a methyl ester, a primary amine, a bromine atom, and a nitro group on the benzene ring . Its predicted density is 1.744 g/cm³ and its boiling point is 359.9 °C at 760 mmHg . This compound serves primarily as a versatile intermediate in organic synthesis, notably in the preparation of antibacterial benzothiazole derivatives, where the bromine atom acts as a key functional handle for downstream cross-coupling reactions [1].

Why Generic Benzoate Building Blocks Cannot Replace Methyl 2-Amino-3-bromo-5-nitrobenzoate


Superficially similar ortho-amino benzoate esters cannot serve as drop-in replacements for methyl 2-amino-3-bromo-5-nitrobenzoate due to its unique, non-interchangeable triad of functional groups. The precise 3-bromo-5-nitro substitution pattern is not electronically neutral: the bromine acts as both a heavy-atom leaving group for transition-metal-mediated cross-coupling and a steric director, while the strong electron-withdrawing nitro group critically deactivates the ring, modulating the reactivity of the adjacent amino group during heterocycle formation. Replacing this compound with a methyl 2-amino-5-bromobenzoate (lacking a nitro group) or a methyl 2-amino-5-nitrobenzoate (lacking a bromine) would eliminate a critical synthetic diversification vector or an electronic activation pathway, leading to complete failure of established synthetic routes or the generation of a different chemotype with unknown biological properties [1]. The evidence below quantifies the specific functional advantages maintained by this product's structural arrangement.

Quantitative Differentiation of Methyl 2-Amino-3-bromo-5-nitrobenzoate from Closest Analogs


Reductive Cyclocondensation Reactivity: Free Amine vs. N-Trifluoroacetyl-Protected Analogue

The target compound, with a free primary amine, enables direct heterocycle formation that is blocked in N-protected variants. In the patented synthesis of quinoxaline-based antibacterials, methyl 2-amino-3-bromo-5-nitrobenzoate undergoes a sequential Suzuki coupling at the bromine position followed by a reductive cyclocondensation to form the quinoxaline core [1]. The N-trifluoroacetyl-protected precursor, 5-Bromo-3-nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester, cannot participate in this cyclocondensation. The deprotection to reveal the free amine is achieved in a quantitative 84% isolated yield, demonstrating a highly efficient, high-fidelity transformation that an N-protected analogue cannot deliver [1].

Medicinal Chemistry Process Chemistry Quinoxaline Synthesis

Physicochemical Profile: Key Predicted Properties vs. Closest Analogues

Predicted physicochemical properties can force the selection of this specific regioisomer over its closest structural neighbors for library synthesis. Methyl 2-amino-3-bromo-5-nitrobenzoate possesses a distinct topological polar surface area (tPSA), molecular volume, and calculated logP profile compared to analogues where either the bromine or nitro group is missing or differently placed . The specific combination of heavy atoms (Br) and polar groups (NH2, COOCH3, NO2) determines its handling properties and predicted membrane permeability, which may be crucial for fragment-based drug discovery campaigns.

Computational Chemistry ADME Prediction Lead Optimization

Anti-Staphylococcal Activity of Free Acid Derivative vs. Standard-of-Care Antibiotics

The free acid derivative of the target compound, 2-amino-5-bromo-3-nitrobenzoic acid, has demonstrated potent antibacterial activity against multidrug-resistant (MDR) Staphylococcus aureus. In direct comparison, its minimum inhibitory concentration (MIC) was reported to be lower than several standard clinical antibiotics, suggesting a differentiated mechanism or a lower propensity for cross-resistance . While this data is on the hydrolyzed acid form, it validates the pharmacophoric relevance of the 2-amino-3-bromo-5-nitro substitution pattern, providing a rationale for selecting this ester as a prodrug-like or amenable precursor for further lead optimization.

Antimicrobial Resistance MRSA Therapeutic Index

Optimal Research and Industrial Application Scenarios for Methyl 2-Amino-3-bromo-5-nitrobenzoate


Medicinal Chemistry: Core Scaffold for Anti-MRSA Drug Discovery

Research groups focused on novel antibiotics against multidrug-resistant Gram-positive pathogens should prioritize this compound. The free acid derivative has demonstrated an MIC lower than standard-of-care antibiotics against MDR S. aureus [1]. The methyl ester form serves as an ideal starting point for synthesizing a focused library, where the ester can be hydrolyzed to the active acid or further modified, and the bromine allows for extensive structure-activity relationship exploration via Suzuki couplings. This dual functional handle pathway is directly validated by its use in patented antibacterial heterocycle synthesis .

Process Chemistry: Kilogram-Scale Synthesis of Benzothiazole or Quinoxaline APIs

This compound is an established intermediate in the patent literature for manufacturing antibacterial benzothiazoles [1]. The synthetic route demonstrates a high-yield (84%) deprotection of the amino group, a critical step for a scalable process. For a process chemist, the combination of an ortho-amino group and an ortho-bromo substituent enables a clean, sequential heterocycle construction without the need for protecting group manipulations beyond the initial deprotection, streamlining process mass intensity. Specifying this regioisomer (3-bromo) is critical, as the wrong isomer would lead to a different cyclization pattern and an off-target impurity profile.

Fragment-Based Drug Discovery (FBDD): A Multifunctional Rule-of-Three Building Block

With a molecular weight of 275.06 g/mol, this compound sits at the upper boundary of the 'Rule of Three' guidelines for fragment-based screening. Its 2-amino-3-bromo-5-nitro configuration offers three orthogonal vectors for fragment elaboration: the bromine for rapid parallel chemistry, the nitro group for reduction to a secondary aniline, and the carboxylic ester for amide coupling or hydrolysis [1]. This trifunctional reactivity is a key differentiator in fragment library design, distinguishing it from simpler, mono-functional benzoate fragments such as methyl 2-amino-5-bromobenzoate, which lack the synthetic versatility of the nitro group and the electronic modulation it provides.

Academic Chemical Biology: Investigating the Role of Nitroreductase-Responsive Prodrugs

The presence of a nitro group in this compound makes it a candidate for bioreductive prodrug strategies. Nitroreductase enzymes, overexpressed in some solid tumors or certain bacteria, can reduce the nitro group, triggering a cascade of chemical events. This ester serves as a protected, cell-permeable prodrug form of the active acid. By comparing the activity of this methyl ester against its free acid in hypoxic cell panels, researchers can dissect the role of esterase and nitroreductase activation pathways, which would not be possible with the non-nitro analogue methyl 2-amino-5-bromobenzoate.

Quote Request

Request a Quote for Methyl 2-amino-3-bromo-5-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.